molecular formula C20H22N2O3S B3058709 Benzamide, N-(4,7-dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)- CAS No. 912770-24-2

Benzamide, N-(4,7-dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)-

Cat. No.: B3058709
CAS No.: 912770-24-2
M. Wt: 370.5 g/mol
InChI Key: YUXXWLLBCAWUKM-UHFFFAOYSA-N
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Description

The compound Benzamide, N-(4,7-dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)- is a benzamide derivative featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, along with a tert-butyl (1,1-dimethylethyl) group at the para position of the benzamide ring.

The benzothiazole moiety is known for its chemical stability and ability to interact with biological targets, such as enzymes or receptors, via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

4-tert-butyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-20(2,3)13-8-6-12(7-9-13)18(23)22-19-21-16-14(24-4)10-11-15(25-5)17(16)26-19/h6-11H,1-5H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXXWLLBCAWUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166980
Record name N-(4,7-Dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912770-24-2
Record name N-(4,7-Dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912770-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,7-Dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antibacterial, and antifungal properties. The compound Benzamide, N-(4,7-dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)- is a notable member of this class, with potential applications in pharmacology. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

  • Chemical Name: Benzamide, N-(4,7-dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)-
  • Molecular Formula: C23H20N2O3S
  • Molecular Weight: 404.4815
  • CAS Number: 941875-28-1
  • SMILES Representation: COc1ccc(c2c1sc(n2)NC(=O)c1ccc(cc1)Cc1ccccc1)OC

Antitumor Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves intercalation into DNA and binding within the minor groove of AT-rich sequences.

Table 1: Antitumor Activity of Related Benzothiazole Compounds

CompoundCell LineIC50 (μM)Assay Type
Compound AHCC8276.26 ± 0.332D
Compound BNCI-H3586.48 ± 0.112D
Compound CHCC82720.46 ± 8.633D
Compound DNCI-H35816.00 ± 9.383D

The data indicate that compounds exhibit higher efficacy in two-dimensional assays compared to three-dimensional formats, suggesting a more complex interaction in a three-dimensional cellular environment .

Antibacterial Activity

Benzothiazole derivatives have also been explored for their antibacterial properties. Some studies highlight their effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy
A study reported that certain benzothiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL.

Antifungal Activity

Research has indicated that benzamide derivatives can exhibit antifungal activities as well. In a series of bioassays conducted on fungal pathogens, several compounds demonstrated effective inhibition.

Table 2: Antifungal Activity of Benzamide Derivatives

CompoundFungusEC50 (μg/mL)
Compound EBotrytis cinereal14.44
Compound FFusarium graminearum>25
Compound GPhytophthora capsica<50

These findings suggest that modifications to the benzamide structure can enhance antifungal potency .

Mechanistic Insights

The biological activities of benzamide derivatives are often attributed to their ability to bind DNA and interfere with essential cellular processes. Studies have shown that these compounds can intercalate into double-stranded DNA or bind selectively to specific sequences, leading to inhibition of transcription and replication.

Comparison with Similar Compounds

Structural Features

The following table compares the target compound with structurally related benzothiazole and benzamide derivatives:

Compound Name (Source) Molecular Formula Key Substituents/Modifications Biological Activity (Reported) Synthesis Yield (%)
Target Compound (Hypothetical) C₁₈H₂₀N₂O₃S 4,7-Dimethoxy-benzothiazolyl; tert-butyl benzamide Unknown (Theoretical potential: antidiabetic) N/A
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide C₁₆H₁₅ClN₄O₂S Benzothiazole-benzoxazole linked via butanamide Antidiabetic (3-TOP protein docking) 76
Benzamide, N-[5-chloro-4-[[2-(4-chloro-2-methylphenoxy)-1-oxotetradecyl]amino]-... C₃₁H₄₄Cl₂NO₄ Long-chain tetradecyl; chloro-phenoxy groups Unknown N/A
4-Methyl-N-(4,5,6,7-tetrahydro-5-methyl-7-oxo-2-benzothiazolyl)benzamide C₁₆H₁₆N₂O₂S Tetrahydrobenzothiazolyl; methyl substituents Unknown N/A

Key Observations

Core Heterocycle Modifications :

  • The target compound and ’s analog both utilize a benzothiazole core. However, the latter integrates a benzoxazole moiety via a butanamide linker, which may enhance binding versatility in biological systems .
  • ’s compound features a partially saturated benzothiazole ring (tetrahydrobenzothiazolyl), likely reducing aromaticity and altering electronic properties compared to the fully aromatic target compound .

’s compound includes a long tetradecyl chain and chloro-phenoxy groups, which could enhance membrane interaction but reduce solubility compared to the target’s methoxy and tert-butyl groups .

This suggests that benzothiazole-amide derivatives, including the target compound, may share similar mechanisms of action .

Synthetic Accessibility :

  • The high yield (76%) of ’s compound highlights the feasibility of synthesizing benzothiazole-amide derivatives via accessible starting materials and stepwise methodologies. This bodes well for the scalable synthesis of the target compound .

Research Findings and Implications

  • Antidiabetic Potential: Benzothiazole derivatives, particularly those with amide linkages (e.g., ), show promise in targeting metabolic disorders. The target compound’s methoxy groups may enhance hydrogen bonding with enzymatic active sites, akin to chloro-substituents in ’s analog .
  • Lipophilicity vs. Solubility : The tert-butyl group in the target compound likely increases logP values compared to ’s methyl-substituted analog, which could improve blood-brain barrier penetration but require formulation optimization .
  • Structural Diversity : The absence of a benzoxazole moiety (as in ) or long alkyl chains (as in ) in the target compound may limit off-target interactions, enhancing selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-(4,7-dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-(4,7-dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)-

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